Cas no 26028-46-6 (Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-)

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- structure
26028-46-6 structure
Product Name:Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
Numero CAS:26028-46-6
MF:C9H15N3O3
MW:213.233701944351
CID:270802
PubChem ID:33271
Update Time:2025-04-19

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
    • 1-(3,5-diacetyl-1,3,5-triazinan-1-yl)ethanone
    • 1,3,5-triacetyl-[1,3,5]triazinane
    • 1,3,5-tri-acetyl-1,3,5-triaza cyclohexane
    • 1,3,5-triacetyl-1,3,5-triazacyclohexane
    • 1,3,5-triacetyl-hexahydro-[1,3,5]triazine
    • 1,3,5-Triacetylhexahydro-1,3,5-triazine
    • 1,3,5-triacetyl-hexahydro-s-triazine
    • 1,3,5-triacetylperhydro-1,3,5-triazine
    • 1,5-Triacetylhexahydro-s-triazine
    • AC1L1PA2
    • CTK4F6955
    • HMS1579B21
    • NSC194838
    • SureCN8594496
    • FT-0697024
    • 1-(3,5-DIACETYL-1,3,5-TRIAZINAN-1-YL)ETHAN-1-ONE
    • 1-(3,5-Diacetyl-[1,3,5]triazinan-1-yl)-ethanone
    • HMS2592D17
    • 1,3,5-Triazine, 1,3,5-triacetylhexahydro-
    • SR-01000510235-1
    • OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • 1,3,5-triacetyl-2,4,6-hexahydro-s-triazine
    • SR-01000510235
    • CHEMBL1704464
    • NSC-194838
    • UNII-ZQ9WLC2XZP
    • 1,5-Triazine, 1,3,5-triacetylhexahydro-
    • 1-(3,5-DIACETYL-(1,3,5)TRIAZINAN-1-YL)-ETHANONE
    • 1,3,5-triacetyl-1,3,5-triazinane
    • ETHANONE, 1,1',1''-(1,3,5-TRIAZINE-1,3,5(2H,4H,6H)-TRIYL)TRIS-
    • s-Triazine, 1,3,5-triacetylhexahydro-
    • SCHEMBL8594496
    • SMR000312187
    • NS00028021
    • ZQ9WLC2XZP
    • 26028-46-6
    • AKOS000594921
    • SDCCGMLS-0064516.P001
    • 1,3,5-TRIACETYLHEXAHYDRO-S-TRIAZINE
    • MLS000682830
    • s-Triazine,3,5-triacetylhexahydro-
    • NCGC00245890-01
    • NSC 194838
    • EINECS 247-418-1
    • DTXSID80180672
    • 1,1',1''-(1,3,5-triazinane-1,3,5-triyl)triethanone
    • Inchi: 1S/C9H15N3O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H2,1-3H3
    • Chiave InChI: OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • Sorrisi: O=C(C)N1CN(C(C)=O)CN(C(C)=O)C1

Proprietà calcolate

  • Massa esatta: 213.11145
  • Massa monoisotopica: 213.11134135g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.2
  • Superficie polare topologica: 60.9Ų

Proprietà sperimentali

  • PSA: 60.93
  • LogP: -0.76830
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd